Molecular Weight and Lipophilicity (XLogP3-AA) Comparison Against the Direct Ether-Linked Analog
The target compound (MW 233.23 g/mol, XLogP3-AA 0.6) exhibits a higher molecular weight and increased computed lipophilicity compared to its closest structural analog, 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid (MW 220.18 g/mol, XLogP3-AA 0.4) [1][2]. The addition of the N-methyl group contributes 13.05 g/mol and shifts the logP by +0.2 units, which can influence membrane permeability and non-specific binding in biochemical assays [1][2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 233.23 g/mol; XLogP3-AA = 0.6 |
| Comparator Or Baseline | 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid: MW = 220.18 g/mol; XLogP3-AA = 0.4 |
| Quantified Difference | Target compound is +13.05 g/mol heavier and +0.2 logP units more lipophilic |
| Conditions | Computed properties from PubChem (release 2021.05.07) using XLogP3 3.0 and Cactvs 3.4.8.18 |
Why This Matters
The 0.2 logP difference is sufficient to alter ligand efficiency indices (LE, LLE) in fragment-based lead optimization, making the target compound a distinct tool for SAR exploration compared to the O-linked analog.
- [1] PubChem Compound Summary for CID 99980292, 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 121205052, 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid. National Center for Biotechnology Information. Accessed May 2026. View Source
